Lipophilicity (LogP) Comparison: 1-(3-Aminoazetidin-1-yl)propan-1-one vs. Ethanone Homolog
The target compound displays a computed LogP of -0.791 (Fluorochem) or -0.434 (ChemScene), indicating moderate hydrophilicity . The ethanone homolog (CAS 1137870-15-5) has a reported LogP of -0.76 . The propanone compound and its ethanone analog exhibit overlapping but distinguishable LogP values, with the propanone derivative showing a slightly more negative LogP in one dataset, which can affect aqueous solubility and reverse-phase chromatographic retention. For procurement decisions in medicinal chemistry campaigns targeting specific LogP windows, this difference—while modest—may influence the selection of the appropriate building block for library design where precise control of lipophilicity is required .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.791 (Fluorochem); LogP = -0.434 (ChemScene) |
| Comparator Or Baseline | 1-(3-Aminoazetidin-1-yl)ethan-1-one (CAS 1137870-15-5): LogP = -0.76 |
| Quantified Difference | ΔLogP = -0.031 (more hydrophilic, Fluorochem vs. ChemBase); +0.326 (less hydrophilic, ChemScene vs. ChemBase) |
| Conditions | In silico prediction; specific algorithm not disclosed by vendors |
Why This Matters
Systematic variation of LogP by approximately 0.03–0.33 units between adjacent homologs can influence aqueous solubility and membrane permeability predictions, affecting the selection of the correct building block for a given medicinal chemistry optimization trajectory.
